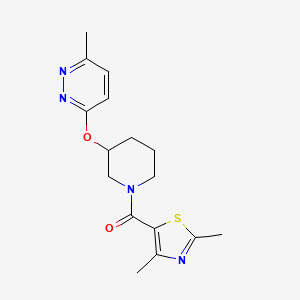

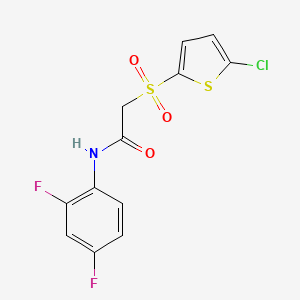

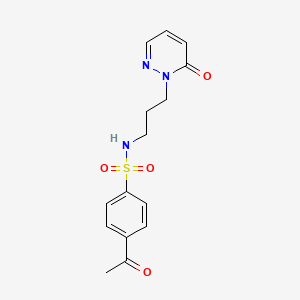

![molecular formula C21H28ClN5O2S B2516884 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1323388-74-4](/img/structure/B2516884.png)

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves the reaction of chloroacetamides with sulfur and morpholine to yield thiazolyl carboxamides, as described in the second paper. These compounds are then further reacted with ethylenediamine to form imidazole carboxamides . Although the exact synthesis of the compound is not detailed, the methodologies described could potentially be adapted for its synthesis by incorporating the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The structure elucidation of similar compounds is typically performed using NMR spectroscopy and MS techniques. For instance, the first paper describes the detailed structure elucidation of a cannabimimetic designer drug with a substituted pyrazole skeleton . The process involves analyzing NMR spectra, comparing predicted and observed chemical shifts, and employing internet shift prediction programs to determine the structure efficiently and unambiguously. This approach could be applied to the compound to confirm its molecular structure.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the formation of thiazolyl carboxamides and their subsequent reaction to produce imidazole carboxamides . The reaction conditions, such as the use of sulfur and morpholine, as well as the reaction with ethylenediamine, are crucial for the successful synthesis of these compounds. The cyclization reactions and the influence of reagents like HgO are also mentioned in the third paper, which discusses the synthesis of triazolothiadiazolyl carboxamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, the papers do suggest that related compounds exhibit promising biological activities, such as anticancer effects . The spectral characteristics, including NMR and MS data, are essential for confirming the identity and purity of these compounds . The solubility, stability, and reactivity of the compound could be inferred based on the behavior of similar compounds under various conditions.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

Research on compounds with structural similarities to N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride has focused on the synthesis of novel chemical structures and exploring their reactivity. For instance, the study of unexpected reactions of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea revealed an ANRORC mechanism involving nucleophile addition, ring opening, and ring closure, leading to N-formylated products (Ledenyova et al., 2018). Such studies provide a foundation for understanding the chemical behavior and potential applications of related compounds in drug design and development.

Antimicrobial and Anti-inflammatory Properties

The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents has been reported. These compounds exhibited significant cyclooxygenase inhibition, analgesic, and anti-inflammatory activities, highlighting their therapeutic potential (Abu‐Hashem et al., 2020). Additionally, substituted thiazole-2-semicarbazides and their derivatives were synthesized and screened for antimicrobial activity, underscoring the relevance of such compounds in addressing bacterial infections (Basavarajaiah & Mruthyunjayaswamy, 2008).

Anticancer and Enzyme Inhibition

Research has also focused on the design and synthesis of compounds for anticancer and enzyme inhibition activities. For example, novel pyrazolopyrimidines derivatives were evaluated as anticancer and anti-5-lipoxygenase agents, demonstrating the potential of such molecules in cancer therapy and inflammation control (Rahmouni et al., 2016). This line of investigation is crucial for the development of new therapeutic agents with specific target profiles.

Drug Design and Molecular Interaction Studies

Further research into the molecular interactions of related compounds with biological targets can provide insights into drug design strategies. Studies on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor have helped elucidate the structural requirements for receptor binding and activity, offering a pathway for the development of new pharmacotherapeutic agents (Shim et al., 2002).

Mecanismo De Acción

Target of Action

Similar benzothiazole-based compounds have been found to exhibit anti-tubercular activity, suggesting that they may target the dpre1 enzyme, which is crucial for the survival ofMycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been shown to inhibit the growth ofM. tuberculosis, suggesting that they may interfere with the function of the DprE1 enzyme .

Biochemical Pathways

It is known that the inhibition of the dpre1 enzyme disrupts the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall .

Result of Action

The inhibition of the dpre1 enzyme and the subsequent disruption of arabinogalactan biosynthesis would likely result in the death ofM. tuberculosis cells .

Propiedades

IUPAC Name |

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-ethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O2S.ClH/c1-4-26-18(5-6-22-26)20(27)25(8-7-24-9-11-28-12-10-24)21-23-17-13-15(2)16(3)14-19(17)29-21;/h5-6,13-14H,4,7-12H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVBFZSBKJOFIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=C(C(=C4)C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2516809.png)

![N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B2516816.png)

![methyl 2-((Z)-6-(methylsulfonyl)-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2516821.png)

![2-Cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2516823.png)